4-amino-1-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-amino-1-propyl-1H-pyrazole-5-carboxamide is an organic compound with the molecular formula C8H14N4O. It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is known for its role as an intermediate in the synthesis of sildenafil, a medication used to treat erectile dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-propyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents such as chloroform, ethyl acetate, and methanol, and the process is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
4-amino-1-propyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the synthesis of other pharmaceutical compounds and fine chemicals.
Mechanism of Action
The mechanism of action of 4-amino-1-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In the case of its role as an intermediate in sildenafil synthesis, it contributes to the inhibition of phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and resulting in vasodilation and improved blood flow .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-propyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with similar structural features.
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
4-amino-1-propyl-1H-pyrazole-5-carboxamide is unique due to its specific role in the synthesis of sildenafil, making it a crucial intermediate in the pharmaceutical industry. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications .
Properties
IUPAC Name |
4-amino-2-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-3-11-6(7(9)12)5(8)4-10-11/h4H,2-3,8H2,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODORGFVVGMYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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